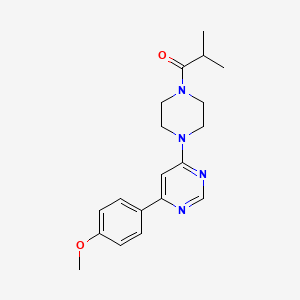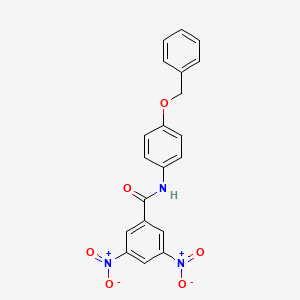
3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide” is a chemical compound with the linear formula C14H11N3O6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its linear formula C14H11N3O6 . Unfortunately, no further details about its molecular structure were found in the search results.Scientific Research Applications
Molecular Structure Analysis
Research on similar compounds, such as dinitro-N-phenyl benzamides, highlights their utility in molecular structure analysis. For instance, the unexpected molecular structure of certain derivatives was elucidated through laboratory powder diffraction data, emphasizing the role of these compounds in advancing crystallography and structural chemistry (Chernyshev et al., 2002).
Synthesis and Characterization of Novel Derivatives
The synthesis and structural characterization of novel methoxyamino derivatives of dinitrobenzoic acid demonstrate these compounds' diverse acid-base and redox behaviors. Such research underscores the chemical versatility and potential for developing new materials with unique electronic and optical properties (Bem et al., 2018).
Electrochromic and Polymeric Materials
Dinitrobenzamide derivatives have been explored for their potential in creating electrochromic materials and novel polyamides. For example, aromatic polyamides containing dinitrophenyl moieties have been synthesized for their electrochromic properties, which could be applied in smart windows and displays (Liou & Chang, 2008).
Anticancer and Antimicrobial Agents
Research into dinitrobenzamide derivatives has also extended into the biomedical field, where certain derivatives have shown promise as anticancer and antimicrobial agents. For example, N-Benzyl 3,5-Dinitrobenzamides derived from PBTZ169 have been identified for their antitubercular properties, highlighting the potential of these compounds in drug discovery (Li et al., 2018).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s worth noting that compounds with similar structures have been used as chiral solvating agents (csas) for the spectral resolution of enantiomers via nmr spectroscopy . They associate with analytes via non-covalent interactions to form diastereomeric complexes, resulting in chemical shift differences of the enantiomers .
Result of Action
As a potential CSA, it may influence the spectral properties of other compounds .
properties
IUPAC Name |
3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c24-20(15-10-17(22(25)26)12-18(11-15)23(27)28)21-16-6-8-19(9-7-16)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOLSICARLUFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

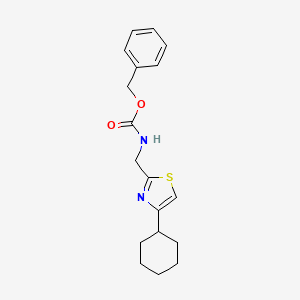
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
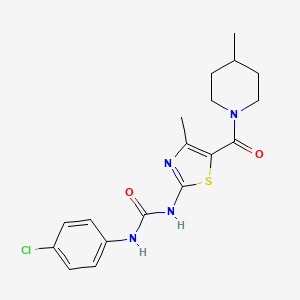
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline](/img/structure/B2399653.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide](/img/structure/B2399658.png)
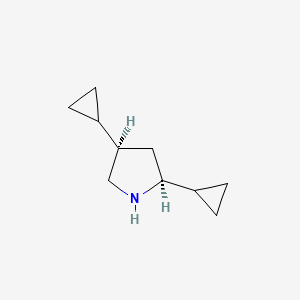

![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)
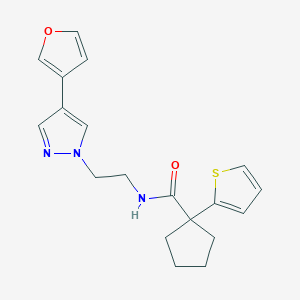
![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399666.png)
